molecular formula C16H23N3O B11846722 2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B11846722
M. Wt: 273.37 g/mol
InChI Key: LSRVDEZKWCPBFG-UHFFFAOYSA-N
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Description

2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a diazepane ring and an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors under controlled conditions.

    Attachment of the Indane Moiety: The indane moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: to ensure uniform reaction conditions.

    Automated systems: for precise control of temperature, pressure, and reagent addition.

    Purification techniques: such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its use in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)methanone
  • **2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)ethanamide

Uniqueness

2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific combination of the diazepane ring and indane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C16H23N3O/c20-16(12-19-9-2-7-17-8-10-19)18-15-6-5-13-3-1-4-14(13)11-15/h5-6,11,17H,1-4,7-10,12H2,(H,18,20)

InChI Key

LSRVDEZKWCPBFG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCCNCC3

Origin of Product

United States

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